molecular formula C17H32O2 B14311232 15-Methylhexadec-10-enoic acid CAS No. 119375-06-3

15-Methylhexadec-10-enoic acid

Cat. No.: B14311232
CAS No.: 119375-06-3
M. Wt: 268.4 g/mol
InChI Key: RXCFIHNEQCDEAU-UHFFFAOYSA-N
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Description

15-Methylhexadec-10-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of 15-Methylhexadec-10-enoic acid was accomplished using a seven-step process with an overall yield of 31-32% . The key reagent in this synthesis was (trimethylsilyl)acetylene. The synthetic strategy involved the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes used in laboratory settings can be adapted for larger-scale production. The use of efficient coupling reactions and optimization of reaction conditions can enhance yield and scalability.

Chemical Reactions Analysis

Types of Reactions: 15-Methylhexadec-10-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of a double bond and a methyl branch influences its reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used to oxidize the double bond.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to yield a saturated fatty acid.

    Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.

Major Products:

    Oxidation: Oxidation of the double bond can yield diols or carboxylic acids.

    Reduction: Reduction of the double bond results in the formation of 15-methylhexadecanoic acid.

    Substitution: Halogenation can produce halogenated derivatives of the original compound.

Scientific Research Applications

15-Methylhexadec-10-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 15-Methylhexadec-10-enoic acid exerts its effects, particularly as a topoisomerase I inhibitor, involves the inhibition of the enzyme’s activity. Topoisomerase I is crucial for DNA replication and transcription, and its inhibition can lead to the disruption of these processes, making it a potential target for anticancer therapies .

Comparison with Similar Compounds

  • 13-Methyl-8-tetradecenoic acid
  • 14-Methyl-9-pentadecenoic acid

Comparison: 15-Methylhexadec-10-enoic acid is unique due to its specific methyl branch and double bond positions.

Properties

CAS No.

119375-06-3

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

15-methylhexadec-10-enoic acid

InChI

InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h6,8,16H,3-5,7,9-15H2,1-2H3,(H,18,19)

InChI Key

RXCFIHNEQCDEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC=CCCCCCCCCC(=O)O

Origin of Product

United States

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